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Introduction
Cryogenine, also known as vertine, is a quinolizidine alkaloid isolated from the flowering plant

Heimia salicifolia.[1] This natural product has garnered interest for its notable anti-inflammatory

properties.[1] Structurally, it is a complex macrocyclic compound belonging to the biphenyl

quinolizidine lactone class of alkaloids. This guide provides a detailed overview of its chemical

structure, stereochemistry, and known biological activities, along with relevant experimental

data and methodologies.

Chemical Structure and Stereochemistry
Cryogenine possesses a complex polycyclic structure characterized by a quinolizidine core

linked to a substituted biphenyl ether system, forming a large lactone ring.

Systematic Name and Molecular Formula
IUPAC Name: (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-

6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1]oxaazacyclohexadecin-8-one

Molecular Formula: C₂₆H₂₉NO₅
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Core Structural Features
The molecule is classified as a dimethoxybenzene, a member of phenols, a quinolizidine

alkaloid, and an enoate ester. Its biosynthesis has been shown to involve phenylalanine as a

precursor.

Stereochemistry
Cryogenine is a chiral molecule with a defined absolute configuration at its stereocenters, as

specified by its IUPAC name. The key stereochemical descriptors are:

(4aR, 6S, 20S): These designate the absolute configuration at the respective chiral carbon

centers using the Cahn-Ingold-Prelog (R/S) priority rules.

(9Z): This describes the geometry of the endocyclic double bond within the macrocycle as Z

(zusammen), indicating that the higher-priority substituents are on the same side of the

double bond.

The specific spatial arrangement of these centers is crucial for its biological activity. The

absolute configuration of Cryogenine (vertine) has been confirmed through X-ray

crystallography.[2][3]
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2D Chemical Structure of Cryogenine

 Source: PubChem CID 5315204

Physicochemical and Biological Data
The following table summarizes the available quantitative data for Cryogenine. Detailed

spectroscopic and certain biological activity data are not readily available in publicly accessible

literature.
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Property Value Reference / Source

Molecular Weight 435.5 g/mol PubChem

Molecular Formula C₂₆H₂₉NO₅ PubChem

CAS Number 10308-13-1 PubChem

Melting Point Data not available -

Specific Optical Rotation ([α]D) Data not available -

¹H NMR Data
Data not available in tabulated

format
-

¹³C NMR Data
Data not available in tabulated

format
-

Anti-inflammatory Activity

(Quantitative)

Data not available (e.g., IC₅₀,

ED₅₀)
-

Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of alkaloids from Heimia salicifolia, including Cryogenine, are

suggested to be mediated, at least in part, through the inhibition of prostaglandin synthesis.[1]

Prostaglandins, particularly PGE₂, are key lipid mediators of inflammation, pain, and fever.

They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes

(COX-1 and COX-2). By inhibiting this pathway, Cryogenine can reduce the downstream

inflammatory response.

Below is a diagram illustrating the proposed point of intervention for Cryogenine in the

prostaglandin synthesis pathway.
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Caption: Proposed mechanism of Cryogenine's anti-inflammatory action.

Experimental Protocols
Detailed modern experimental protocols for the isolation and characterization of Cryogenine
are sparse in the literature. The following sections provide a generalized methodology based

on standard phytochemical techniques for alkaloid extraction and analysis, supplemented by

information from historical literature.
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General Protocol for Isolation of Cryogenine from
Heimia salicifolia
This protocol is a representative workflow for the extraction and isolation of quinolizidine

alkaloids.

Plant Material Collection and Preparation: The aerial parts of Heimia salicifolia are collected,

air-dried in the shade, and ground into a coarse powder.

Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with

a suitable solvent, typically methanol or ethanol, to extract a broad range of metabolites.

Acid-Base Partitioning:

The crude alcoholic extract is concentrated under reduced pressure.

The residue is acidified with 2-5% hydrochloric acid (HCl) and filtered to remove non-

alkaloidal material.

The acidic aqueous solution is then washed with a non-polar solvent like dichloromethane

or diethyl ether to remove neutral and acidic compounds.

The aqueous layer is basified to a pH of 9-10 using ammonium hydroxide (NH₄OH) to

precipitate the free alkaloids.

The basified solution is then repeatedly extracted with a solvent such as dichloromethane

or chloroform to obtain the total crude alkaloid fraction.

Chromatographic Purification:

The crude alkaloid mixture is subjected to column chromatography over silica gel or

alumina.

Elution is performed using a gradient solvent system, typically starting with a non-polar

solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and/or

methanol.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a

suitable mobile phase and visualized under UV light and/or with Dragendorff's reagent.

Fractions containing compounds with similar Rf values are pooled.

Final Purification: Pooled fractions containing Cryogenine are further purified using

preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure

compound.
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Caption: Generalized workflow for the isolation of Cryogenine.
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Protocol for Structural Characterization
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to

determine the exact mass and molecular formula (C₂₆H₂₉NO₅) of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃,

MeOD) on a high-field spectrometer (e.g., 400-600 MHz).

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are

performed to establish the connectivity of protons and carbons and to assign all signals

unequivocally.

X-ray Crystallography: For unambiguous determination of the three-dimensional structure

and absolute stereochemistry, single crystals of Cryogenine are grown (e.g., by slow

evaporation from a suitable solvent) and analyzed using single-crystal X-ray diffraction.[2][3]

Conclusion
Cryogenine is a structurally complex and stereochemically defined quinolizidine alkaloid with

established anti-inflammatory properties. Its proposed mechanism involves the inhibition of

prostaglandin synthesis, a key pathway in the inflammatory cascade. While its core structure

and stereochemistry are well-documented, a significant gap exists in the public domain

regarding detailed quantitative biological data and modern, reproducible experimental

protocols. Further research is warranted to fully elucidate its pharmacological profile, establish

precise IC₅₀/ED₅₀ values, and explore its potential as a lead compound for the development of

novel anti-inflammatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b082377?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18374955/
https://www.researchgate.net/publication/5477556_Alkaloids_from_Heimia_salicifolia
https://www.benchchem.com/product/b082377?utm_src=pdf-body
https://www.benchchem.com/product/b082377?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Heimia salicifolia: a phytochemical and phytopharmacologic review - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Alkaloids from Heimia salicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to Cryogenine: Structure,
Stereochemistry, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082377#what-is-the-chemical-structure-and-
stereochemistry-of-cryogenine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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